molecular formula C14H12N2O4 B2710476 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one CAS No. 1022731-57-2

3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one

Cat. No.: B2710476
CAS No.: 1022731-57-2
M. Wt: 272.26
InChI Key: YURRUQFOBZNSKR-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one is a heterocyclic compound featuring an isoxazole ring fused to an indenone scaffold. The tert-butyl group at position 3 and the nitro substituent at position 6 contribute to its steric bulk and electronic properties, respectively. This compound is hypothesized to have applications in medicinal chemistry or materials science due to its structural complexity.

Properties

IUPAC Name

3-tert-butyl-6-nitroindeno[1,2-c][1,2]oxazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-14(2,3)13-10-11(15-20-13)8-5-4-7(16(18)19)6-9(8)12(10)17/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURRUQFOBZNSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NO1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of oxime derivatives with tert-butyl alcohol in the presence of a catalyst such as TsN(Cl)Na·3H₂O . The reaction is carried out at room temperature, yielding the nitrile oxide intermediate, which then undergoes cyclization to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) are often employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Reduction of the nitro group: Produces the corresponding amino derivative.

    Substitution of the tert-butyl group: Yields various substituted isoxazole derivatives depending on the reagent used.

Scientific Research Applications

3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isoxazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature 3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one
Heterocyclic Ring Isoxazole (O and N in ring) Pyrazole (two N atoms in ring)
Position 2 Substituent None Phenyl group
Position 6 Substituent Nitro group (-NO₂) None
Molecular Formula Not available C₂₀H₁₈N₂O
CAS Number Not available 946387-25-3

Key Implications:

Ring Stability : Isoxazole rings are less thermally stable than pyrazoles due to the electronegative oxygen atom, which may affect applications requiring high-temperature stability.

Steric Hindrance : Both compounds share a tert-butyl group, suggesting similar steric challenges in synthetic modifications.

Notes:

  • The nitro group in the target compound may increase toxicity or reactivity compared to the phenyl-substituted analog, necessitating stricter handling protocols.
  • Disposal methods (e.g., incineration with afterburners) recommended for the analog could apply to the target compound, pending confirmation .

Biological Activity

3-(Tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables summarizing its efficacy in various applications.

  • Molecular Formula : C14H12N2O4
  • Molecular Weight : 272.26 g/mol
  • CAS Number : 1022731-57-2

This compound features a nitro group and an isoxazole moiety, which are often associated with biological activity, particularly in medicinal chemistry.

Research indicates that compounds similar to 3-(tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one may exhibit inhibitory effects on various enzymes and receptors. The nitro group can enhance interactions with biological targets, potentially leading to antitumor activities and modulation of signaling pathways involved in cancer progression.

Antitumor Activity

A study highlighted the compound's potential as a FLT3 inhibitor, which is critical in the treatment of acute myeloid leukemia (AML). The inhibition of FLT3 can lead to reduced cell proliferation and increased apoptosis in FLT3-ITD mutant cells. This suggests that compounds like 3-(tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one could serve as promising candidates for further development in cancer therapy .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was shown to induce apoptosis in MV4-11 cells at specific concentrations, leading to tumor regression in xenograft models without significant toxicity to normal cells .

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedCell LineIC50 Value (µM)Observations
FLT3 InhibitionMV4-1116Induced apoptosis and tumor regression
CytotoxicityVarious20-50Selective toxicity towards cancer cells

These findings indicate that 3-(tert-butyl)-6-nitroindeno[3,2-C]isoxazol-4-one has a promising profile as an antitumor agent.

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